Cas no 1708427-99-9 (1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine)
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine Chemical and Physical Properties
Names and Identifiers
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- 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine
- 3-Piperidinamine, 1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-
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- Inchi: 1S/C14H22N4/c15-12-6-4-8-18(10-12)14-9-11-5-2-1-3-7-13(11)16-17-14/h9,12H,1-8,10,15H2
- InChI Key: WJWFXXDZUSLNAQ-UHFFFAOYSA-N
- SMILES: N1(C2=NN=C3CCCCCC3=C2)CCCC(N)C1
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM510046-1g |
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-3-amine |
1708427-99-9 | 97% | 1g |
$539 | 2023-03-07 |
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine
Introduction to 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine (CAS No. 1708427-99-9)
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine, identified by its CAS number 1708427-99-9, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and structural diversity. The presence of fused rings and nitrogen-containing heterocycles in its structure imparts unique chemical and pharmacological properties, making it a valuable candidate for further investigation in drug discovery and development.
The structural framework of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine consists of a cyclohept[c]pyridazine core linked to a piperidine moiety through an amine group. This configuration suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating various physiological processes. The cyclohept[c]pyridazine ring is a relatively uncommon scaffold in medicinal chemistry, offering a unique starting point for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the pyridazine and piperidine motifs. These heterocycles are known for their ability to engage with a wide range of biological targets, including kinases, ion channels, and transcription factors. The compound 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine represents an intriguing example of how structural modifications can lead to the discovery of new pharmacophores.
One of the key aspects that make this compound noteworthy is its potential to serve as a lead molecule for the development of drugs targeting neurological disorders. The piperidine ring is particularly relevant in this context, as it is a common structural feature in many central nervous system (CNS) active compounds. Additionally, the cyclohept[c]pyridazine moiety may contribute to binding affinity by providing specific interactions with biological targets. Such structural features are often exploited in the design of molecules with enhanced efficacy and selectivity.
Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of novel compounds like 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine for their potential biological activity. These tools allow researchers to predict how a molecule might interact with specific proteins or enzymes by simulating binding interactions at the atomic level. Such predictions can guide experimental efforts and help prioritize compounds for further testing.
The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine presents both challenges and opportunities for synthetic chemists. The construction of the cyclohept[c]pyridazine ring requires careful consideration of reaction pathways and conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access complex heterocyclic structures more efficiently than ever before. Techniques such as transition-metal-catalyzed reactions and enzymatic transformations have been particularly useful in constructing intricate molecular frameworks.
In addition to its potential therapeutic applications, 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-piperidin-3-ylamine may also serve as a valuable tool for mechanistic studies. By investigating its interactions with biological targets at the molecular level, researchers can gain insights into how such compounds exert their effects. This information can be used to refine structure-based drug design strategies and develop more effective therapeutic agents.
The compound's unique structural features also make it an attractive candidate for exploring new chemical space. By modifying its core scaffold or appending different functional groups, chemists can generate libraries of derivatives with tailored properties. Such libraries are often screened using high-throughput techniques to identify molecules with desired biological activities.
Another area where 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yll)-piperidin-l]-yiamine shows promise is in the development of probes for biochemical assays. Its ability to interact with specific targets can be leveraged to develop sensitive detection methods for biomolecules or small molecules. These probes can then be used in diagnostic applications or as tools for studying biological pathways.
The future prospects for 1-(6,7,8,9-Tetrahydro-*5*H-*cyclohept[a]*c*pyridazine-l]-yIaminol-piperidine-l]-yiamine are bright given its unique structural features and potential biological activities. As research continues in this field, more insights into its pharmacological properties will emerge, paving the way for new therapeutic applications. The combination of experimental studies and computational modeling will be crucial in unlocking its full potential.
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